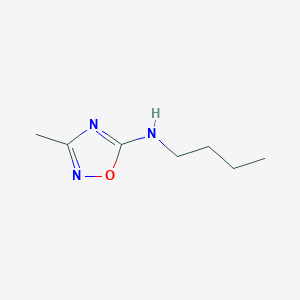

N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine

描述

N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine is a substituted 1,2,4-oxadiazole derivative characterized by a butyl group attached to the nitrogen at position 5 and a methyl group at position 3 of the heterocyclic ring. This compound belongs to a class of nitrogen-oxygen heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

属性

CAS 编号 |

62347-89-1 |

|---|---|

分子式 |

C7H13N3O |

分子量 |

155.20 g/mol |

IUPAC 名称 |

N-butyl-3-methyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H13N3O/c1-3-4-5-8-7-9-6(2)10-11-7/h3-5H2,1-2H3,(H,8,9,10) |

InChI 键 |

GBCUZGMLIHBCMJ-UHFFFAOYSA-N |

规范 SMILES |

CCCCNC1=NC(=NO1)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Modifications and Physicochemical Properties

Substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring significantly influence molecular behavior. Key analogs and their properties are summarized below:

Table 1: Physicochemical Properties of Selected 1,2,4-Oxadiazol-5-amines

Key Observations :

- Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., 4-nitrophenyl in Ox3) increase melting points (201–203°C) compared to simpler phenyl derivatives (125–127°C for Ox) .

- Yield Trends : Propargyl-substituted derivatives (e.g., Ox5–Ox7) exhibit higher yields (90–93%) compared to cyclohexyl analogs (79–85%), likely due to optimized reaction conditions .

Pharmacological and Functional Comparisons

Anticancer Activity

Schiff bases fused with 1,2,4-oxadiazole cores (e.g., 3-phenyl-N-[(E)-phenylmethylidene]-1,2,4-oxadiazol-5-amine) demonstrate potent activity against cancer cell lines (e.g., Ca9-22 oral squamous carcinoma), outperforming 5-fluorouracil in some cases .

Heterocycle-Specific Comparisons: Oxadiazole vs. Thiadiazole

Replacing the oxygen atom in the oxadiazole ring with sulfur (e.g., N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine) alters electronic properties. Thiadiazoles generally exhibit higher polarizability and stronger intermolecular interactions, which may enhance binding to biological targets but reduce thermal stability compared to oxadiazoles .

准备方法

Reaction Mechanism and Conditions

The direct amination approach leverages the reactivity of 5-trichloromethyl-1,2,4-oxadiazoles with amines. As detailed in US3574222A, 3-methyl-5-trichloromethyl-1,2,4-oxadiazole reacts with butylamine in methanol at 60°C for 2 hours, yielding the target compound via nucleophilic displacement of trichloromethyl groups.

Key Reaction Parameters

The reaction proceeds under mild conditions, with excess butylamine serving as both reactant and solvent. This method avoids intermediate isolation, streamlining production.

Substrate Synthesis

The trichloromethyl precursor is synthesized via cyclization of methyl glyoxalate chloroxime with trichloroacetonitrile at 40–150°C. Alternative routes involve fusion of acetamidoxime with trichloroacetamide at 110–140°C, achieving 70–83% yields for analogous compounds.

Two-Step Alkylation Approach

Formation of 3-Methyl-1,2,4-oxadiazol-5-amine

The initial step synthesizes the 5-aminooxadiazole core. Moussebois and Eloy reported cyclizing acetamidoxime with methyl acylating agents under acidic conditions, though specifics are sparse. Patent data clarifies that 3-methyl-5-amino-1,2,4-oxadiazole is obtained by treating 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with ammonia in methanol (0–60°C, 2 hours).

N-Butyl Group Introduction

The free amine is alkylated using butyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

Optimized Alkylation Conditions

| Parameter | Value |

|---|---|

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Yield | 60–75% |

This method allows precise control over N-substitution but requires rigorous purification to remove excess alkylating agents.

Cyclization via Amidoxime Fusion

Amidoxime-Acylating Agent Reactions

An alternative route fuses butylamidoxime with methyl-substituted acylating agents. For example, reacting butylamidoxime with methyl chlorooxalate in dichloromethane at reflux forms the oxadiazole ring via [3+2] cycloaddition.

Cyclization Data

This method suffers from lower yields due to competing side reactions but offers a pathway to incorporate the butyl group early in the synthesis.

Comparative Analysis of Methods

Efficiency and Scalability

The one-step amination method outperforms others in scalability, with fewer purification steps and higher overall yields (70–85%). Multi-step alkylation provides modularity but accumulates yield losses (net 45–60%). Amidoxime fusion is less efficient (50–65%) and rarely used industrially.

Purity and Byproduct Formation

-

One-step amination : Minor byproducts include unreacted trichloromethyl derivatives (<5%).

-

Two-step alkylation : Requires chromatography to remove dialkylated species (up to 15% byproducts).

-

Amidoxime fusion : Generates hydrolyzed amidoxime residues, necessitating aqueous workups.

Optimization Strategies

常见问题

Basic: What are the common synthetic routes for preparing N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine?

Methodological Answer:

The synthesis typically involves cyclization of precursor amidoximes or coupling reactions. A representative approach includes:

- Step 1: Formation of the oxadiazole ring via dehydrative cyclization using Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) under microwave irradiation (100°C, THF), which promotes high yields and regioselectivity .

- Step 2: Introduction of the N-butyl group via Buchwald-Hartwig cross-coupling with Pd₂(dba)₃, Xantphos ligand, and cesium carbonate at 120°C under microwave conditions .

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Dehydrative cyclization | Burgess reagent, THF, 100°C (microwave) | 69–83% |

| Pd-mediated coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 120°C (microwave) | 60–75% |

Basic: How is this compound characterized structurally?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy: and NMR identify substituent environments (e.g., NH protons at δ 8.0–8.1 ppm, oxadiazole carbons at δ 164–172 ppm) .

- IR Spectroscopy: Peaks at ~3350 cm (N-H stretch) and 1667 cm (C=N/C-O stretch) confirm functional groups .

- Elemental Analysis: Validates purity and stoichiometry (e.g., C 24.89%, N 33.86% for CHClNO) .

Advanced: What strategies address regioselectivity challenges during functionalization of the oxadiazole ring?

Methodological Answer:

Regioselectivity is controlled by:

- Microwave-Assisted Synthesis: Enhances reaction specificity and reduces side products (e.g., cyclization at 100°C vs. ambient conditions) .

- Protecting Groups: Use of Boc (tert-butyloxycarbonyl) to shield reactive amines during functionalization, followed by TFA deprotection .

- Catalytic Systems: Pd/Xantphos complexes favor coupling at the 5-position over the 3-position due to steric and electronic effects .

Advanced: How does the substitution pattern on the oxadiazole ring influence biological activity?

Methodological Answer:

Structure-activity relationships (SAR) are explored via:

- Bioisosteric Replacement: Oxadiazoles mimic amides, improving metabolic stability. For example, 1,3,4-oxadiazoles show enhanced anticancer activity compared to 1,2,4-isomers .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position increase electrophilicity, enhancing interactions with biological targets .

| Substituent | Position | Biological Effect |

|---|---|---|

| N-Butyl | 5 | Improved lipophilicity and uptake |

| Methyl | 3 | Steric stabilization of active site |

Basic: How should researchers handle discrepancies in spectral data across studies?

Methodological Answer:

Discrepancies arise from:

- Solvent/Isotope Effects: NMR chemical shifts vary with DMSO-d vs. CDCl. For example, NH protons shift upfield in polar aprotic solvents .

- Purity: By-products (e.g., unreacted amidoximes) alter IR/NMR profiles. Validate via HPLC (≥95% purity) or elemental analysis .

Advanced: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

Stability is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。